molecular formula C10H7FN2O2 B6588473 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1522334-02-6

1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6588473
CAS No.: 1522334-02-6
M. Wt: 206.2
InChI Key:
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Description

1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The fluorine atom in the 4-position of the phenyl ring enhances the compound’s stability and biological activity.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves a multi-step process:

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed depend on the specific reagents and conditions used in these reactions.

Scientific Research Applications

1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid can be compared with other fluorinated pyrazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and biological activity.

Properties

CAS No.

1522334-02-6

Molecular Formula

C10H7FN2O2

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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